

E235 (Natamycin) in Antifungal Susceptibility Testing: Application Notes and Protocols

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Compound of Interest

Compound Name: E235

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Introduction

Natamycin (**E235**), a polyene macrolide antibiotic derived from *Streptomyces natalensis*, is a widely used antifungal agent.^{[1][2]} It is the only topical antifungal medication approved by the U.S. Food and Drug Administration for the treatment of fungal keratitis.^{[3][4]} Natamycin exhibits a broad spectrum of activity against a variety of yeasts and filamentous fungi, including common ocular pathogens like *Fusarium* and *Aspergillus* species.^{[1][2][4]} Unlike some other polyene antifungals, natamycin is predominantly fungicidal and is not effective against bacteria or viruses.^{[1][2]} Its mechanism of action involves binding specifically to ergosterol in the fungal cell membrane, which disrupts membrane function without causing pore formation and subsequent leakage of cellular contents.^{[1][5][6]} This unique mode of action contributes to its selective toxicity against fungi, as mammalian cells contain cholesterol instead of ergosterol.^[5]

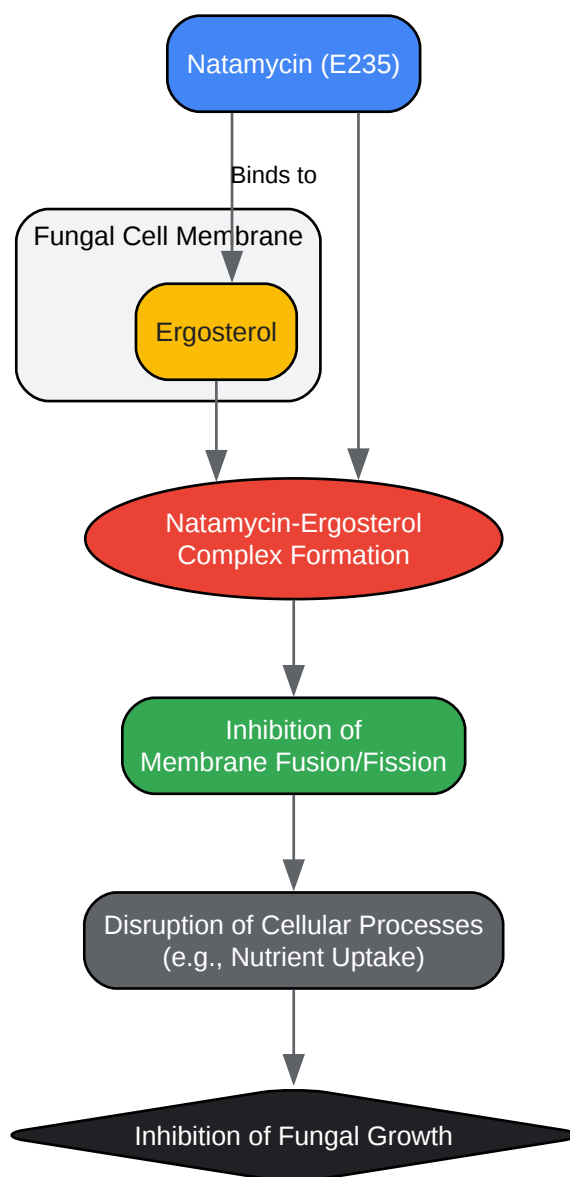
These application notes provide detailed protocols and data for the use of Natamycin in antifungal susceptibility testing, offering guidance for researchers in microbiology, mycology, and drug development.

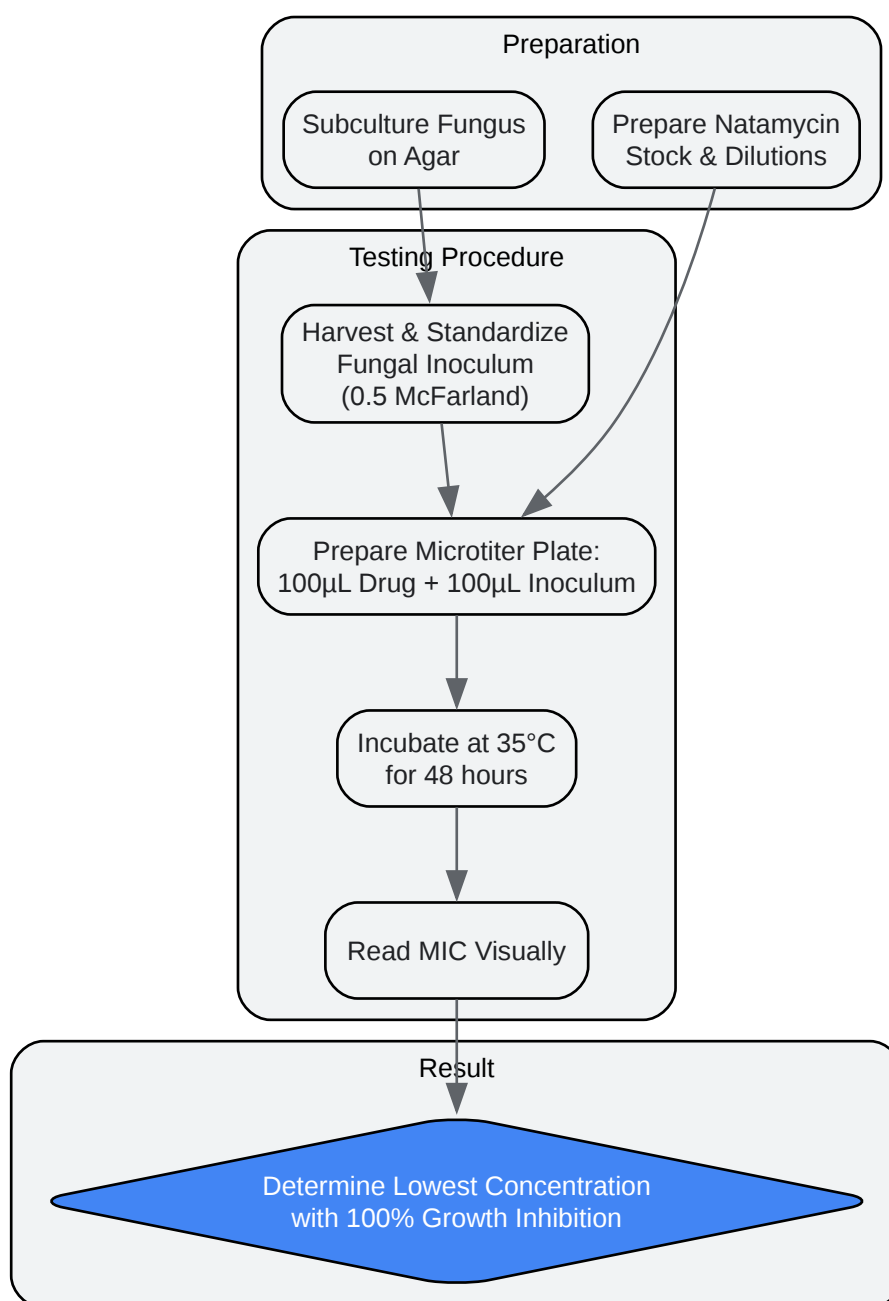
Mechanism of Action

Natamycin exerts its antifungal effect by targeting ergosterol, an essential sterol component of the fungal cell membrane. The process can be summarized in the following steps:

- **Binding to Ergosterol:** Natamycin has a high affinity for ergosterol and binds to it within the fungal plasma membrane.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Inhibition of Membrane Fusion:** This binding event specifically prevents ergosterol-dependent fusion of vacuoles, as well as broader membrane fusion and fission processes.[\[1\]](#)
- **Disruption of Cellular Processes:** By inhibiting membrane trafficking, Natamycin hinders essential cellular functions such as nutrient uptake and waste excretion, ultimately leading to the inhibition of fungal growth.[\[5\]](#)

This mechanism is distinct from other polyene antibiotics like amphotericin B, which form pores in the cell membrane, causing leakage of cellular components.[\[5\]](#)





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